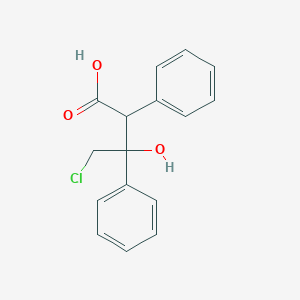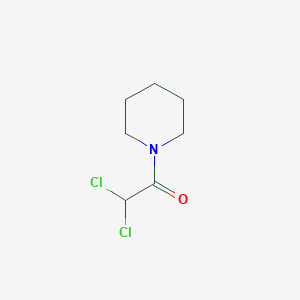![molecular formula C20H14N2 B13996131 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile CAS No. 52962-65-9](/img/structure/B13996131.png)
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile is an organic compound that features a naphthalene ring, a phenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile typically involves the reaction of naphthalene derivatives with benzyl cyanide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl cyanide, followed by the addition of a naphthalene derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile is unique due to its combination of a naphthalene ring, a phenyl group, and a propanedinitrile moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
52962-65-9 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-[naphthalen-1-yl(phenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C20H14N2/c21-13-17(14-22)20(16-8-2-1-3-9-16)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20H |
InChI Key |
GIHZAEYFKLGPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


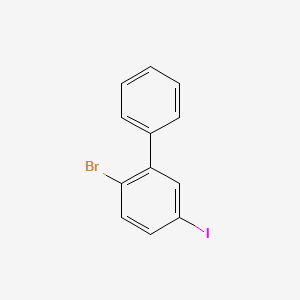


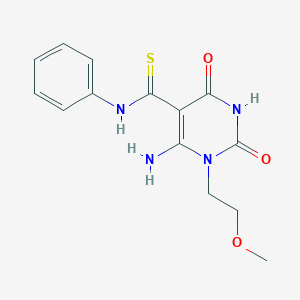
![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
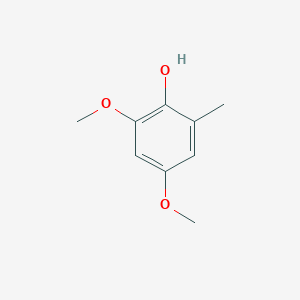
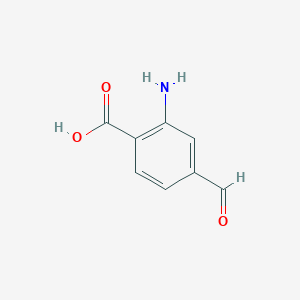
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)
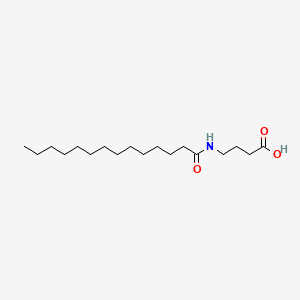

![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
